

Preparing BPR1K871 for In Vivo Efficacy and Safety Assessment

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo evaluation of **BPR1K871**, a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). **BPR1K871** has demonstrated significant anti-proliferative activity in various cancer cell lines and efficacy in preclinical xenograft models of acute myeloid leukemia (AML) and solid tumors.[1][2]

Introduction to BPR1K871

BPR1K871 is a quinazoline-based, multi-kinase inhibitor identified as a promising preclinical candidate for cancer therapy.[1][2] It potently inhibits both wild-type and mutated forms of FLT3, a key driver in certain types of leukemia, and Aurora Kinases, which are crucial for cell division and often overexpressed in cancers.[1][3][4] Its dual-targeting mechanism offers a potential therapeutic advantage in treating complex malignancies.

Physicochemical and In Vitro Properties

A summary of the key physicochemical and in vitro properties of **BPR1K871** is presented below. This data is essential for understanding its behavior in biological systems and for appropriate formulation development.



Property	Value	Reference
Molecular Formula	C25H28CIN7O2S	[5]
Molecular Weight	526.05 g/mol	[5]
CAS Number	2443767-35-7	[5]
Aqueous Solubility	0.107 μg/mL	[1]
LogD (pH 7.4)	4.52	[1]
FLT3 IC50	19 nM	[2][3][4][5]
AURKA IC50	22 nM	[2][3][4][5]
AURKB IC50	13 nM	[3][4]
AML Cell Line EC50 (MOLM- 13, MV4-11)	~5 nM	[1][2][3][4]
Solid Tumor Cell Line EC50 (COLO205, Mia-PaCa2)	< 100 nM	[1]

In Vivo Formulation and Administration Protocol

Due to its low aqueous solubility, a specific formulation is required for the in vivo administration of **BPR1K871**. The hydrochloride salt of **BPR1K871** is recommended for these studies.

Materials:

- BPR1K871 hydrochloride salt
- Dimethyl sulfoxide (DMSO)
- Cremophor EL
- Saline (0.9% NaCl)

Protocol for Preparation of Dosing Solution:



- Dissolve the required amount of BPR1K871 hydrochloride salt in DMSO to create a stock solution.
- Add Cremophor EL to the DMSO stock solution.
- Add saline to the DMSO/Cremophor EL mixture to achieve the final desired concentration.
- The final vehicle composition should be a ratio of 10% DMSO, 20% Cremophor EL, and 70% saline.[1]
- Ensure the final solution is clear and free of precipitation before administration.

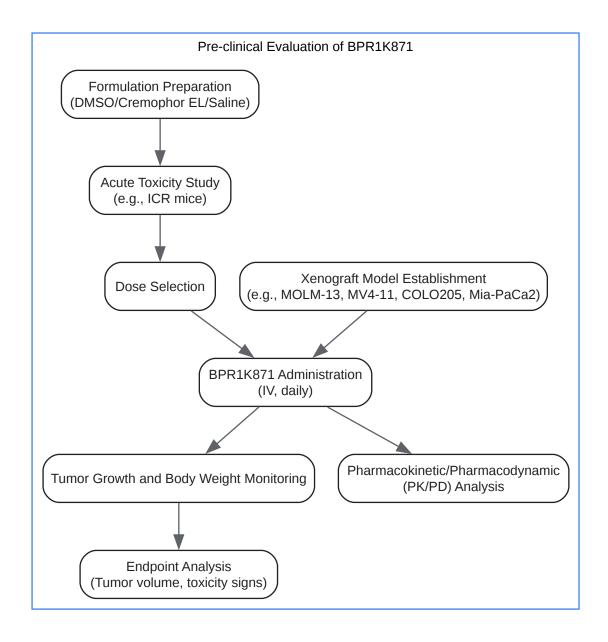
Administration Route:

 Intravenous (IV) injection is the recommended route of administration as BPR1K871 has shown poor oral bioavailability.[1][3]

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with **BPR1K871**, from initial toxicity assessment to efficacy evaluation in tumor models.





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Caption: Experimental workflow for in vivo studies of BPR1K871.

In Vivo Toxicity and Efficacy Study Protocols

Acute Toxicity Study:

Animal Model: ICR mice are a suitable model for initial toxicity assessment.[1]



- Dosage: A dose of 50 mg/kg administered once a day for five days has been shown to be well-tolerated.[1]
- Monitoring: Observe animals for signs of toxicity, including changes in weight, behavior, and overall health.

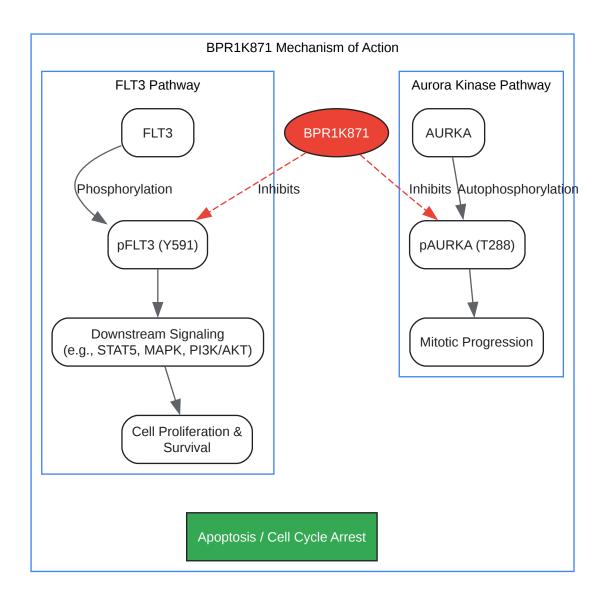
Efficacy Studies in Xenograft Models:

- Animal Model: Nude mice are commonly used for establishing xenograft models.[1]
- · Cell Lines:
 - AML Models: MOLM-13 and MV4-11 cells (FLT3-ITD positive).[1][2]
 - Solid Tumor Models: COLO205 (colorectal) and Mia-PaCa2 (pancreatic).[1][2]
- Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of the mice.[1]
- Treatment Initiation: Begin treatment when tumors reach a specified volume (e.g., ~200-500 mm³).[1]
- Dosage and Schedule:
 - MOLM-13 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks (days 1-5 and 8-12). A higher dose of 10 mg/kg daily for 5 days has also been used.[1]
 - MV4-11 Model: 1, 3, or 10 mg/kg intravenously, once daily for two continuous weeks (days 1-5 and 8-12).[1]
 - COLO205 and Mia-PaCa2 Models: Doses ranging from 3-20 mg/kg intravenously have shown efficacy.[1]
- Efficacy Readouts:
 - Measure tumor volume regularly.
 - Monitor animal body weight as an indicator of toxicity.



Mechanism of Action and Signaling Pathway

BPR1K871 exerts its anti-cancer effects by simultaneously inhibiting the FLT3 and Aurora Kinase signaling pathways. This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells.



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Caption: Dual inhibition of FLT3 and Aurora Kinase pathways by **BPR1K871**.

ADME and Safety Profile



Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) and safety data suggest that **BPR1K871** is a suitable candidate for further preclinical development.[1]

Parameter	Result
hERG Inhibition	66% at 10 μM
CYP Inhibition (1A2, 2C9, 2C19, 2D6, 3A4, 2E1)	IC50 > 4 μM
Microsomal Stability (Human)	> 80% remaining at 30 min
Microsomal Stability (Mouse)	> 30% remaining at 30 min

Conclusion

BPR1K871 is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-cancer activity. The protocols outlined in these application notes provide a framework for its successful preparation and evaluation in preclinical models. Careful adherence to the formulation and administration procedures is critical for achieving reproducible and meaningful results in in vivo studies. Further investigation into the full potential of **BPR1K871** as a therapeutic agent is warranted.[1][2]

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